molecular formula C17H17ClN2O3 B4751030 2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide

2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide

Cat. No.: B4751030
M. Wt: 332.8 g/mol
InChI Key: AKZUFFUJYMTGAF-UHFFFAOYSA-N
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Description

2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide is an organic compound with the molecular formula C17H17ClN2O3 and a molecular weight of 332.79 g/mol This compound is characterized by the presence of a benzamide group linked to a phenoxyacetyl moiety, which is further substituted with a chloro and two methyl groups

Preparation Methods

The synthesis of 2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide typically involves the following steps:

Chemical Reactions Analysis

2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide can undergo various chemical reactions, including:

Scientific Research Applications

2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways in cells. The chloro and dimethyl groups in the phenoxy ring may play a role in enhancing its binding affinity to target proteins, thereby modulating their activity .

Comparison with Similar Compounds

2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide can be compared with similar compounds such as:

    4-chloro-3,5-dimethylphenoxyacetic acid: This compound shares the phenoxyacetyl moiety but lacks the benzamide group.

    2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}acetic acid: Similar in structure but with an acetic acid group instead of a benzamide group.

    4-chloro-3,5-dimethylphenol: The parent phenol compound without the acetyl and amide groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-10-7-12(8-11(2)16(10)18)23-9-15(21)20-14-6-4-3-5-13(14)17(19)22/h3-8H,9H2,1-2H3,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZUFFUJYMTGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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